3-(3-Pyridyl)coumarin
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Overview
Description
3-(3-Pyridyl)coumarin is a heterocyclic compound that combines the structural features of coumarin and pyridine Coumarins are well-known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Pyridyl)coumarin typically involves the reaction of substituted salicylaldehydes with pyridylacetonitrile. This reaction proceeds through a Knoevenagel condensation followed by cyclization to form the coumarin ring . The reaction conditions often include the use of a base such as triethylamine and a solvent like ethanol or acetonitrile.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 3-(3-Pyridyl)coumarin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the coumarin ring into dihydrocoumarins.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are used under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted coumarins, dihydrocoumarins, and quinones, which have significant biological and industrial applications .
Scientific Research Applications
3-(3-Pyridyl)coumarin has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in studying enzyme inhibition and as a fluorescent probe for detecting biological molecules.
Industry: The compound is used in the synthesis of dyes, optical brighteners, and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(3-Pyridyl)coumarin involves its interaction with various molecular targets, including enzymes and receptors. The pyridyl group enhances its binding affinity through hydrogen bonding and π-π interactions. This compound can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways involved in disease processes .
Comparison with Similar Compounds
- 3-(2-Pyridyl)coumarin
- 3-(4-Pyridyl)coumarin
- 3-(2-Thienyl)coumarin
- 3-(2-Furyl)coumarin
Comparison: 3-(3-Pyridyl)coumarin is unique due to the position of the pyridyl group, which influences its chemical reactivity and biological activity. Compared to 3-(2-Pyridyl)coumarin, it may exhibit different binding affinities and selectivities for molecular targets.
Properties
CAS No. |
837-96-7 |
---|---|
Molecular Formula |
C14H9NO2 |
Molecular Weight |
223.23 g/mol |
IUPAC Name |
3-pyridin-3-ylchromen-2-one |
InChI |
InChI=1S/C14H9NO2/c16-14-12(11-5-3-7-15-9-11)8-10-4-1-2-6-13(10)17-14/h1-9H |
InChI Key |
BPYWYJSDRHTBHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CN=CC=C3 |
Origin of Product |
United States |
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